molecular formula C18H19N5O B6076242 2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE

2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6076242
M. Wt: 321.4 g/mol
InChI Key: MTDAZKSCEXDTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and pyrimidine derivatives. The synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction may yield dihydroquinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-(PROP-2-EN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways .

Properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-5-6-13-11(3)19-18(22-16(13)24)23-17-20-12(4)14-9-10(2)7-8-15(14)21-17/h5,7-9H,1,6H2,2-4H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDAZKSCEXDTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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